[5-(1-Adamantyl)-2-methylphenyl]amine hydrochloride
Overview
Description
[5-(1-Adamantyl)-2-methylphenyl]amine hydrochloride is a compound that features an adamantane moiety, which is a tricyclic cage structure known for its stability and unique properties. Adamantane derivatives are widely studied due to their applications in medicinal chemistry, material science, and nanotechnology. The incorporation of adamantane fragments in pharmaceuticals often enhances the lipophilicity and stability of drugs .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the reduction of adamantane-substituted amides using a borane-THF complex, followed by methanolysis to yield the corresponding amines . Another approach involves the use of radical intermediates to functionalize adamantane derivatives, providing a variety of substituted products .
Industrial Production Methods
Industrial production methods for adamantane derivatives often involve large-scale synthesis using optimized reaction conditions to ensure high yields and purity. Techniques such as catalytic hydrogenation, radical functionalization, and selective C-H activation are employed to produce these compounds efficiently .
Chemical Reactions Analysis
Types of Reactions
[5-(1-Adamantyl)-2-methylphenyl]amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The adamantane moiety can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can convert amides to amines, as seen in the synthesis of the compound.
Substitution: Substitution reactions, such as alkylation and acylation, can introduce different substituents onto the adamantane or phenyl ring
Common Reagents and Conditions
Common reagents used in these reactions include borane-THF complex for reductions, iodine and other oxidants for oxidative dehydrogenation, and various catalysts for selective C-H activation .
Major Products Formed
The major products formed from these reactions include substituted adamantane derivatives, which can be further functionalized to yield a wide range of compounds with diverse applications .
Scientific Research Applications
[5-(1-Adamantyl)-2-methylphenyl]amine hydrochloride has several scientific research applications:
Chemistry: Used as a building block for synthesizing complex molecules and studying reaction mechanisms.
Industry: Utilized in the development of advanced materials, such as nanodiamonds and high-energy fuels.
Mechanism of Action
The mechanism of action of [5-(1-Adamantyl)-2-methylphenyl]amine hydrochloride involves its interaction with molecular targets and pathways. The adamantane moiety enhances the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins more effectively. This interaction can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Amantadine: An antiviral and anti-Parkinsonian drug with a similar adamantane structure.
Rimantadine: Another antiviral drug with an adamantane moiety.
Memantine: Used in the treatment of Alzheimer’s disease, featuring an adamantane core.
Uniqueness
[5-(1-Adamantyl)-2-methylphenyl]amine hydrochloride is unique due to its specific substitution pattern on the phenyl ring, which can influence its chemical reactivity and biological activity. The presence of the adamantane moiety provides enhanced stability and lipophilicity compared to other similar compounds .
Properties
IUPAC Name |
5-(1-adamantyl)-2-methylaniline;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N.ClH/c1-11-2-3-15(7-16(11)18)17-8-12-4-13(9-17)6-14(5-12)10-17;/h2-3,7,12-14H,4-6,8-10,18H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMXUVZSJTZXZSJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C23CC4CC(C2)CC(C4)C3)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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